molecular formula C12H16F2N2O3S B261846 2,6-difluoro-N-(2-morpholin-4-ylethyl)benzenesulfonamide

2,6-difluoro-N-(2-morpholin-4-ylethyl)benzenesulfonamide

Cat. No.: B261846
M. Wt: 306.33 g/mol
InChI Key: MHCMYNPTMKQCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a chemical compound with the molecular formula C12H16F2N2O3S and a molecular weight of 306.33 g/mol. This compound is of interest due to its unique chemical structure, which includes both fluorine atoms and a morpholine ring, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-morpholin-4-ylethyl)benzenesulfonamide typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with 2-(4-morpholinyl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and stringent quality control measures are essential in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-morpholin-4-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation can produce sulfonic acids .

Scientific Research Applications

2,6-difluoro-N-(2-morpholin-4-ylethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-morpholin-4-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atoms and the morpholine ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoroaniline: A related compound with similar fluorine substitution but lacking the sulfonamide and morpholine groups.

    2,6-Difluorophenyl isocyanate: Another related compound with isocyanate functionality instead of the sulfonamide group.

Uniqueness

2,6-difluoro-N-(2-morpholin-4-ylethyl)benzenesulfonamide is unique due to the presence of both fluorine atoms and a morpholine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16F2N2O3S

Molecular Weight

306.33 g/mol

IUPAC Name

2,6-difluoro-N-(2-morpholin-4-ylethyl)benzenesulfonamide

InChI

InChI=1S/C12H16F2N2O3S/c13-10-2-1-3-11(14)12(10)20(17,18)15-4-5-16-6-8-19-9-7-16/h1-3,15H,4-9H2

InChI Key

MHCMYNPTMKQCMP-UHFFFAOYSA-N

SMILES

C1COCCN1CCNS(=O)(=O)C2=C(C=CC=C2F)F

Canonical SMILES

C1COCCN1CCNS(=O)(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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